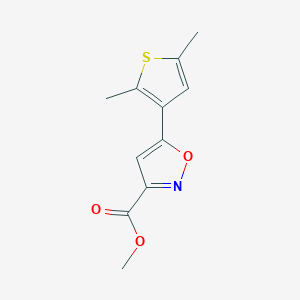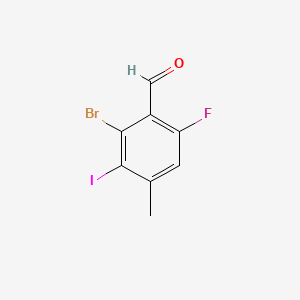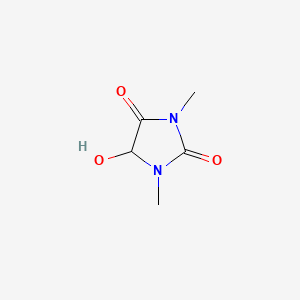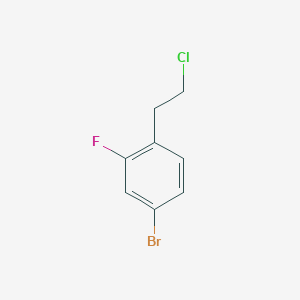![molecular formula C11H7F6N3S B13693137 5-[3,5-Bis(trifluoromethyl)benzyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13693137.png)
5-[3,5-Bis(trifluoromethyl)benzyl]-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3,5-Bis(trifluoromethyl)benzyl]-1,3,4-thiadiazol-2-amine is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The compound features a thiadiazole ring substituted with a benzyl group that contains two trifluoromethyl groups. This structure imparts significant electronegativity and steric hindrance, making it a valuable candidate for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3,5-Bis(trifluoromethyl)benzyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl bromide with thiadiazole derivatives. The reaction conditions often include the use of solvents such as toluene and catalysts like dicyclohexylcarbodiimide and toluene-p-sulfonic acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-[3,5-Bis(trifluoromethyl)benzyl]-1,3,4-thiadiazol-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzyl bromide group.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Cycloaddition Reactions: The compound can be involved in cycloaddition reactions, forming larger ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted thiadiazole derivatives, while oxidation and reduction reactions can modify the electronic properties of the thiadiazole ring.
Aplicaciones Científicas De Investigación
5-[3,5-Bis(trifluoromethyl)benzyl]-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials, such as covalent organic frameworks for lithium-sulfur batteries
Mecanismo De Acción
The mechanism of action of 5-[3,5-Bis(trifluoromethyl)benzyl]-1,3,4-thiadiazol-2-amine involves its interaction with molecular targets through its electronegative trifluoromethyl groups and steric hindrance provided by the benzyl group. These interactions can affect various biochemical pathways, making the compound a valuable tool in research and development.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Bis(trifluoromethyl)benzyl azide: Used in click chemistry and functionalization of biomolecules.
3,5-Bis(trifluoromethyl)benzyl bromide: Used as a derivatization reagent in various chemical reactions.
Uniqueness
The uniqueness of 5-[3,5-Bis(trifluoromethyl)benzyl]-1,3,4-thiadiazol-2-amine lies in its combination of a thiadiazole ring with a highly electronegative and sterically hindered benzyl group. This combination imparts unique chemical properties that are valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C11H7F6N3S |
|---|---|
Peso molecular |
327.25 g/mol |
Nombre IUPAC |
5-[[3,5-bis(trifluoromethyl)phenyl]methyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H7F6N3S/c12-10(13,14)6-1-5(2-7(4-6)11(15,16)17)3-8-19-20-9(18)21-8/h1-2,4H,3H2,(H2,18,20) |
Clave InChI |
HZYLEVSVBRVKPL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC2=NN=C(S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyldimethyl[(4,5,6,7-tetrahydro-7-benzofuryl)oxy]silane](/img/structure/B13693069.png)
![4-[[(1-Ethyl-4-methyl-5-imidazolyl)methyl]thio]aniline](/img/structure/B13693075.png)
![N-(5-azidopentyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13693094.png)

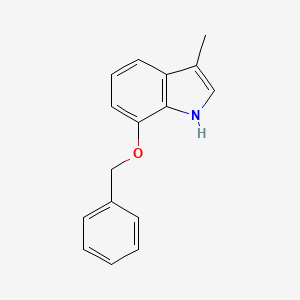
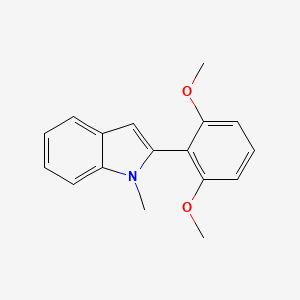
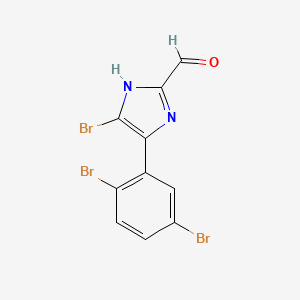
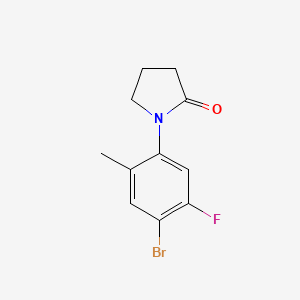
![5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic Acid](/img/structure/B13693122.png)
